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molecular formula C9H17O7P B8745688 2,4,4-Trimethyl-2-phosphonoadipic acid CAS No. 67492-83-5

2,4,4-Trimethyl-2-phosphonoadipic acid

Cat. No. B8745688
M. Wt: 268.20 g/mol
InChI Key: XDYZFFJMIHMPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04208344

Procedure details

Hydrolysis of this ester in concentrated hydrobromic acid gave 2,4,4-trimethyl-2-phosphonoadipic acid as a hygroscopic solid having a 31P chemical shift of -25 ppm.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([C:9]([CH3:25])([CH2:15][C:16]([CH3:24])([CH3:23])[CH2:17][C:18]([O:20]CC)=[O:19])[C:10]([O:12]CC)=[O:11])([O:6]CC)=[O:5])C>Br>[CH3:25][C:9]([P:4]([OH:5])([OH:6])=[O:3])([CH2:15][C:16]([CH3:23])([CH3:24])[CH2:17][C:18]([OH:20])=[O:19])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)(CC(CC(=O)OCC)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CC(CC(=O)O)(C)C)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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